N-cyclopropyl-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide N-cyclopropyl-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 941968-05-4
VCID: VC5063471
InChI: InChI=1S/C17H16FN3O2S/c18-10-3-1-9(2-4-10)15(22)21-17-20-14-12(7-8-13(14)24-17)16(23)19-11-5-6-11/h1-4,11-12H,5-8H2,(H,19,23)(H,20,21,22)
SMILES: C1CC1NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)F
Molecular Formula: C17H16FN3O2S
Molecular Weight: 345.39

N-cyclopropyl-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

CAS No.: 941968-05-4

Cat. No.: VC5063471

Molecular Formula: C17H16FN3O2S

Molecular Weight: 345.39

* For research use only. Not for human or veterinary use.

N-cyclopropyl-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide - 941968-05-4

Specification

CAS No. 941968-05-4
Molecular Formula C17H16FN3O2S
Molecular Weight 345.39
IUPAC Name N-cyclopropyl-2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Standard InChI InChI=1S/C17H16FN3O2S/c18-10-3-1-9(2-4-10)15(22)21-17-20-14-12(7-8-13(14)24-17)16(23)19-11-5-6-11/h1-4,11-12H,5-8H2,(H,19,23)(H,20,21,22)
Standard InChI Key CGBRXIKEQKSCLN-UHFFFAOYSA-N
SMILES C1CC1NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula: C₁₇H₁₆FN₃O₂S
Molecular Weight: 345.4 g/mol
CAS Registry Number: 941968-05-4

The compound features a cyclopenta[d]thiazole core fused with a dihydrothiazole ring, substituted at the 2-position with a 4-fluorobenzamido group and at the 4-position with an N-cyclopropylcarboxamide moiety. The fluorine atoms at the benzamido group enhance electrophilicity and metabolic stability, while the cyclopropyl ring may influence steric interactions with biological targets .

Comparative Structural Analysis

PropertyTarget CompoundAnalog 1 (CID 16947245) Analog 2 (CAS 1019115-34-4)
Molecular FormulaC₁₇H₁₆FN₃O₂SC₂₀H₁₅F₂N₃O₂SC₁₄H₁₁FN₂O₃S
Molecular Weight (g/mol)345.4399.4306.3
Key SubstituentsCyclopropylcarboxamide3-FluorophenylcarboxamideCarboxylic acid

The substitution pattern at the 4-position significantly alters physicochemical properties. For instance, replacing the carboxylic acid in Analog 2 with a cyclopropylcarboxamide increases lipophilicity (clogP ≈ 2.8 vs. 1.5) .

Synthetic Pathways and Derivatives

While no direct synthesis protocols are published for the target compound, convergent strategies can be extrapolated from related structures:

Cyclopenta[d]thiazole Core Formation

The dihydro-4H-cyclopenta[d]thiazole system is typically constructed via:

  • Cyclocondensation: Reaction of cyclopentanone derivatives with thiourea analogs under acidic conditions .

  • Ring-Closing Metathesis: Employing Grubbs catalysts to form the bicyclic framework .

Functionalization Steps

  • 4-Fluorobenzamido Installation: Amide coupling using 4-fluorobenzoyl chloride and an amine-functionalized intermediate .

  • N-Cyclopropylcarboxamide Incorporation: Cyclopropylamine reacted with activated carbonyl precursors (e.g., chloroformates) .

A patent (EP2825165A1) describes similar thiophene-based compounds synthesized via Suzuki-Miyaura cross-coupling, suggesting potential applicability for modifying the thiazole ring .

Research Gaps and Future Directions

  • Activity Profiling: No in vitro or in vivo data exist for the compound. Priority assays should include:

    • NOX4 inhibition (IC₅₀ determination)

    • Antifungal susceptibility testing against Candida spp.

  • ADMET Optimization: The cyclopropyl group may improve metabolic stability but could hinder solubility. Prodrug strategies (e.g., esterification) warrant exploration .

  • Target Identification: Computational docking studies against GPCRs (e.g., GPR6) and fungal enzymes are needed to prioritize biological assays .

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